4-(Methoxymethyl)cyclopent-1-ene
Overview
Description
4-(Methoxymethyl)cyclopent-1-ene is a chemical compound with the molecular formula C7H12O and a molecular weight of 112.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O/c1-8-6-7-4-2-3-5-7/h2-3,7H,4-6H2,1H3 . This indicates that the molecule consists of a cyclopentene ring with a methoxymethyl group attached to one of the carbon atoms.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 122.4±9.0 °C and a predicted density of 0.890±0.06 g/cm3 .Scientific Research Applications
Synthesis Processes
4-(Methoxymethyl)cyclopent-1-ene has been utilized in various synthetic processes. For instance, it plays a role in the synthesis of 4-methoxy-cyclopent-2-en-1-ones, which are obtained through a procedure involving the conversion of 2-furylcarbinols into 1,1,2-trimethoxy-alkan-4-ones, a masked form of 1,4-dicarbonyl compounds (Scettri, 1985). Additionally, its derivatives have been studied for their geometrical aspects in the activation of ketones by Lewis acids (Corcoran & Ma, 1992).
Photoreactions
In the field of photochemistry, this compound is involved in photoreactions with benzonitrile, leading to the formation of imidoester-type 2-azabutadienes (Mattay et al., 1987). Its role in the kinetic isotope effects in cycloreversion of rhenium (V) diolates has also been studied, providing insights into the mechanistic aspects of these reactions (Gable & Zhuravlev, 2002).
Catalysis and Organic Reactions
It is also a key component in acid-catalyzed transformations of substituted cyclopentenones, contributing to a deeper understanding of isomerization processes in organic chemistry (Pattenden & Storer, 1974). Furthermore, its involvement in intramolecular zinc-ene reactions of alkynes has been researched, highlighting its role in the preparation of annulated cyclopentenes (Louw et al., 1992).
Enantiopure Synthesis
A study on traceless stereoinduction for the enantiopure synthesis of substituted-2-cyclopentenones demonstrated the utility of derivatives of this compound in synthesizing biologically active compounds (Arisetti & Reiser, 2015).
Safety and Hazards
Properties
IUPAC Name |
4-(methoxymethyl)cyclopentene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-8-6-7-4-2-3-5-7/h2-3,7H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXUKUPJOIOBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.